Cas no 1078627-86-7 ((3,5-dimethoxyphenyl)methanesulfonamide)

1078627-86-7 structure
Nome do Produto:(3,5-dimethoxyphenyl)methanesulfonamide
N.o CAS:1078627-86-7
MF:C9H13NO4S
MW:231.26882147789
CID:5282415
(3,5-dimethoxyphenyl)methanesulfonamide Propriedades químicas e físicas
Nomes e Identificadores
-
- (3,5-dimethoxyphenyl)methanesulfonamide
-
- Inchi: 1S/C9H13NO4S/c1-13-8-3-7(6-15(10,11)12)4-9(5-8)14-2/h3-5H,6H2,1-2H3,(H2,10,11,12)
- Chave InChI: NCCFMVBFFMSBDT-UHFFFAOYSA-N
- SMILES: C1(CS(N)(=O)=O)=CC(OC)=CC(OC)=C1
(3,5-dimethoxyphenyl)methanesulfonamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679657-0.1g |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 0.1g |
$326.0 | 2023-03-11 | |
Enamine | EN300-679657-0.5g |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 0.5g |
$735.0 | 2023-03-11 | |
Aaron | AR0292HA-5g |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 5g |
$3782.00 | 2023-12-16 | |
1PlusChem | 1P02928Y-2.5g |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 2.5g |
$2346.00 | 2023-12-26 | |
1PlusChem | 1P02928Y-5g |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 5g |
$3439.00 | 2023-12-26 | |
1PlusChem | 1P02928Y-10g |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 10g |
$5071.00 | 2023-12-26 | |
Aaron | AR0292HA-50mg |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 50mg |
$325.00 | 2025-02-17 | |
Aaron | AR0292HA-250mg |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 250mg |
$666.00 | 2025-02-17 | |
Aaron | AR0292HA-1g |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 1g |
$1322.00 | 2025-02-17 | |
Aaron | AR0292HA-10g |
(3,5-dimethoxyphenyl)methanesulfonamide |
1078627-86-7 | 95% | 10g |
$5597.00 | 2023-12-16 |
(3,5-dimethoxyphenyl)methanesulfonamide Literatura Relacionada
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1078627-86-7 ((3,5-dimethoxyphenyl)methanesulfonamide) Produtos relacionados
- 1457953-03-5(2-(3-hydroxypiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one)
- 2148452-84-8(2-{4-(methylsulfanyl)phenylmethyl}oxirane)
- 1807142-18-2(6-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid)
- 1207046-21-6(5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole)
- 2228644-25-3(4-(4-bromo-5-methoxythiophen-2-yl)butan-2-one)
- 2549021-84-1(6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole)
- 1262006-58-5(2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid)
- 641993-76-2(N-(4-fluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide)
- 28882-53-3(Ochromycinone)
- 1443980-05-9(Piperidin-4-yl methanesulfonate hydrochloride)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
